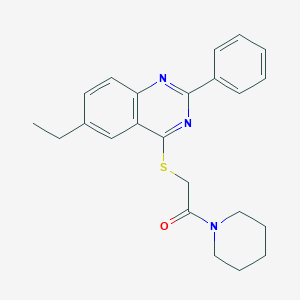
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone is a complex organic compound with a molecular formula of C23H25N3OS . This compound is part of the quinazoline family, known for its diverse biological activities and significant pharmacological potential . The structure includes a quinazoline core, a piperidine ring, and a sulfanyl group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone involves multiple steps, typically starting with the formation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfanyl group using thiol reagents under controlled conditions . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing transition metal catalysts and optimized reaction conditions .
Chemical Reactions Analysis
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Reduction: The quinazoline core can be reduced under hydrogenation conditions to form dihydroquinazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various halogenated compounds.
Scientific Research Applications
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. In cancer cells, it inhibits tyrosine kinase receptors, leading to the disruption of signaling pathways essential for cell growth and survival . The compound also interferes with bacterial quorum sensing, reducing biofilm formation and virulence in pathogenic bacteria . These actions are mediated through the binding of the compound to key enzymes and receptors, altering their activity and downstream effects .
Comparison with Similar Compounds
Similar compounds to 2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone include:
2-Phenylquinazolin-4-amine: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Exhibits antimicrobial activity.
2-Phenyl-4-styrylquinazoline: Used in the development of new materials
Properties
Molecular Formula |
C23H25N3OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C23H25N3OS/c1-2-17-11-12-20-19(15-17)23(25-22(24-20)18-9-5-3-6-10-18)28-16-21(27)26-13-7-4-8-14-26/h3,5-6,9-12,15H,2,4,7-8,13-14,16H2,1H3 |
InChI Key |
LPMMHKZEGWTSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


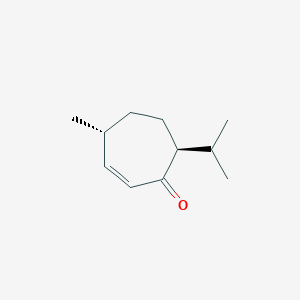
![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)
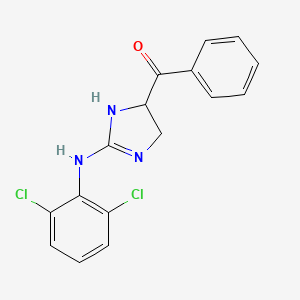
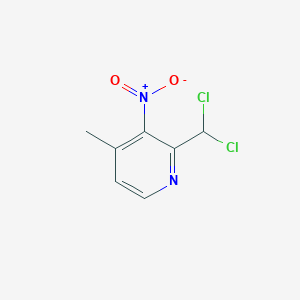
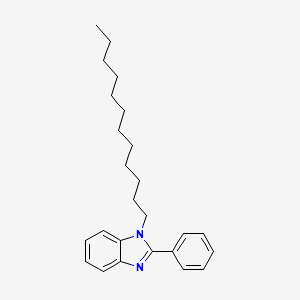
![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)
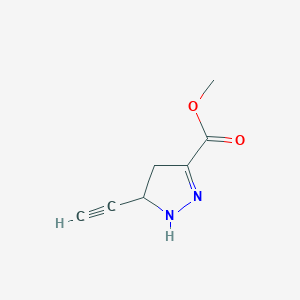

![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
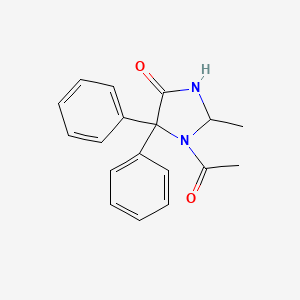
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)
